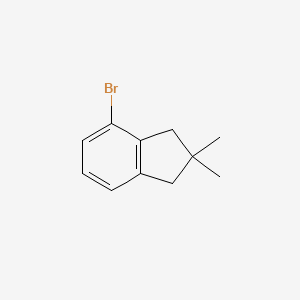

4-Bromo-2,2-dimethyl-2,3-dihydro-1H-indene

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,2-dimethyl-1,3-dihydroindene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Br/c1-11(2)6-8-4-3-5-10(12)9(8)7-11/h3-5H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVMDSCJJUXFOHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C1)C(=CC=C2)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1487188-84-0 | |

| Record name | 4-bromo-2,2-dimethyl-2,3-dihydro-1H-indene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Reactivity Studies of 4 Bromo 2,2 Dimethyl 2,3 Dihydro 1h Indene

Electrophilic Reactivity of the Bromine Substituent

The bromine atom attached to the aromatic ring of 4-Bromo-2,2-dimethyl-2,3-dihydro-1H-indene primarily influences the regioselectivity of further electrophilic aromatic substitution reactions. While the bromine atom itself is not typically the site of electrophilic attack, its electronic properties dictate the position of incoming electrophiles.

The bromine substituent is an ortho-, para-directing group due to the ability of its lone pairs of electrons to stabilize the arenium ion intermediate through resonance. However, it is also a deactivating group because of its strong electron-withdrawing inductive effect. In the context of the 4-bromo-dihydroindene system, the potential sites for further electrophilic substitution are positions 5, 6, and 7. Steric hindrance from the fused ring system and the existing bromine atom plays a significant role in determining the final product distribution.

Key Influences on Electrophilic Aromatic Substitution:

Directing Effect: The bromine at C-4 directs incoming electrophiles primarily to the ortho (C-5) and para (C-7) positions.

Activation/Deactivation: The inductive effect of bromine deactivates the ring, making further substitutions require harsher conditions compared to the non-brominated parent compound.

Steric Hindrance: The 2,2-dimethyl-substituted aliphatic ring can sterically influence the approach of electrophiles, potentially favoring substitution at the less hindered C-7 position over the C-5 position.

Classic electrophilic aromatic substitution reactions, such as nitration or further halogenation, would follow these principles. For instance, nitration would likely yield a mixture of 4-bromo-7-nitro- and 4-bromo-5-nitro-2,2-dimethyl-2,3-dihydro-1H-indene isomers.

Reactivity of the Indene (B144670) Ring System under Various Conditions

The reactivity of the 2,2-dimethyl-2,3-dihydro-1H-indene core is multifaceted, involving potential reactions at the aromatic nucleus, the benzylic positions (C-1 and C-3), and the aliphatic C-2 position. The presence of the gem-dimethyl group at C-2 introduces significant steric hindrance and enhances the structural rigidity of the five-membered ring, which can modulate reactivity.

The benzylic C-H bonds at the C-1 and C-3 positions are susceptible to radical reactions, such as oxidation or halogenation, under appropriate conditions (e.g., using N-bromosuccinimide with a radical initiator). The aromatic portion of the molecule undergoes typical electrophilic substitution reactions as described above, though moderated by the substituents present.

| Reaction Type | Reagents & Conditions | Potential Products | Notes |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Nitro-substituted aromatic ring (e.g., at C-7) | Reaction conditions must be controlled to prevent oxidation. |

| Friedel-Crafts Acylation | Acyl halide, Lewis Acid (e.g., AlCl₃) | Acyl-substituted aromatic ring | The deactivating effect of bromine may require a potent Lewis acid. |

| Benzylic Bromination | N-Bromosuccinimide (NBS), light/initiator | 1-Bromo- and/or 3-bromo- (B131339) derivatives | Radical mechanism targeting the weakest C-H bonds. |

| Oxidation | Strong oxidizing agents (e.g., KMnO₄, CrO₃) | Ring-opened products (e.g., dicarboxylic acids) or oxidation at benzylic positions | The aliphatic ring can be cleaved under harsh conditions. |

Mechanistic Investigations of Bromination Processes (e.g., Electrophilic Addition vs. Radical Substitution)

The introduction of bromine into a dihydroindene system can occur via two primary mechanisms, depending on the substrate and reaction conditions.

Electrophilic Aromatic Substitution: This mechanism is responsible for introducing the bromine atom onto the aromatic ring to produce this compound from its non-brominated precursor. The reaction typically involves molecular bromine (Br₂) and a Lewis acid catalyst (e.g., FeBr₃). The catalyst polarizes the Br-Br bond, generating a strong electrophile that attacks the electron-rich aromatic ring to form a sigma complex (arenium ion), which is then deprotonated to restore aromaticity.

Free Radical Substitution: This mechanism occurs at the aliphatic portion of the molecule, specifically at the benzylic positions where the C-H bonds are weaker. High-temperature or photochemical bromination often proceeds via a free-radical chain reaction. semanticscholar.org For instance, reacting the dihydroindene core with N-bromosuccinimide (NBS) in the presence of UV light or a radical initiator would likely lead to bromination at the C-1 or C-3 position. The mechanism involves initiation (homolytic cleavage of the initiator or Br-Br bond), propagation (hydrogen abstraction from a benzylic position followed by reaction with Br₂ or NBS), and termination steps. semanticscholar.org

Studies on related saturated bicyclic hydrocarbons show that high-temperature bromination proceeds via initial radical bromination followed by dehydrobromination to form an unsaturated intermediate, which then undergoes further allylic bromination. semanticscholar.org

Mechanisms of Substitution Reactions (e.g., Nucleophilic Substitution)

The bromine atom on the aromatic ring of this compound is generally unreactive towards classical nucleophilic substitution (SN1 and SN2) mechanisms, as these are characteristic of alkyl halides. chemguide.co.uk However, the C-Br bond can be cleaved through other pathways:

Nucleophilic Aromatic Substitution (SNAr): This mechanism typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which are absent in this molecule. Therefore, SNAr reactions are unlikely to occur under standard conditions.

Elimination-Addition (Benzyne Mechanism): In the presence of a very strong base (e.g., NaNH₂), an elimination of HBr can occur to form a highly reactive benzyne (B1209423) intermediate. Subsequent addition of the nucleophile would yield a substituted product. This would likely result in a mixture of 4- and 3-substituted isomers.

Metal-Catalyzed Cross-Coupling Reactions: This is the most synthetically valuable pathway for substitution on this molecule. The aryl bromide can readily participate in reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination. These reactions involve an organometallic catalyst (typically palladium-based) and proceed through a catalytic cycle of oxidative addition, transmetalation (for Suzuki), and reductive elimination.

| Reaction Name | Typical Reagents | Product Type | General Mechanism |

|---|---|---|---|

| Suzuki Coupling | Organoboron compound, Pd catalyst, Base | Aryl-Aryl or Aryl-Alkyl bond formation | Oxidative Addition → Transmetalation → Reductive Elimination |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Aryl-Nitrogen bond formation | Oxidative Addition → Amine Coordination → Reductive Elimination |

| Heck Coupling | Alkene, Pd catalyst, Base | Aryl-Alkene bond formation | Oxidative Addition → Carbopalladation → β-Hydride Elimination |

Rearrangement Mechanisms in Dihydroindene Synthesis, particularly involving dimethyl groups

The synthesis of the 2,2-dimethyl-2,3-dihydro-1H-indene skeleton can involve carbocationic intermediates that are prone to molecular rearrangements. Acid-catalyzed cyclialkylation of suitable precursors is a common method for forming the indene core. During these reactions, unexpected skeletal rearrangements can occur.

For example, the acid-catalyzed cyclization of arylpentanol derivatives can lead to the formation of tetramethyl-dihydroindenes through a proposed mechanism involving carbocation intermediates. researchgate.net A key step in such a reaction is the formation of a tertiary carbocation, which then acts as the electrophile for intramolecular Friedel-Crafts alkylation. However, competing pathways involving hydride or alkyl shifts (Wagner-Meerwein rearrangements) can lead to rearranged products.

A plausible rearrangement during the synthesis of a 2,2-dimethylindene could involve a precursor that forms a secondary carbocation adjacent to a carbon with a gem-dimethyl group. A methyl shift would then occur to form a more stable tertiary carbocation prior to the ring-closing step. The stability of the resulting carbocation intermediates often dictates the final product distribution. researchgate.net

Oxidation and Reduction Pathways of the Dihydroindene Core

The dihydroindene core can undergo both oxidation and reduction, with the reaction outcome depending on the reagents and conditions.

Oxidation: The benzylic C-H bonds are the most likely sites for initial oxidation. Using moderate oxidizing agents can convert the benzylic CH₂ groups into ketones. For example, oxidation of 2,2-dimethyl-2,3-dihydro-1H-indene could potentially yield 2,2-dimethyl-2,3-dihydro-1H-inden-1-one. Harsher oxidizing agents like potassium permanganate (B83412) or chromium trioxide can lead to the cleavage of the aliphatic ring or even the aromatic ring. ucr.edu

Reduction: Reduction of the this compound system primarily targets the aromatic ring.

Catalytic Hydrogenation: Under high pressure and temperature with catalysts like Rhodium or Ruthenium, the benzene (B151609) ring can be reduced to a cyclohexane (B81311) ring.

Birch Reduction: Using sodium or lithium in liquid ammonia (B1221849) with an alcohol can reduce the aromatic ring to a non-conjugated diene. The bromine substituent would influence the regioselectivity of this reduction.

Debromination: The C-Br bond can be reduced (replaced with hydrogen) via catalytic hydrogenation with a palladium catalyst or by using reducing agents like LiAlH₄ in certain contexts.

The reduction of the related ketone, 2,2-dimethyl-2,3-dihydro-1H-inden-1-one, with agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields the corresponding alcohol, 2,2-dimethyl-2,3-dihydro-1H-inden-1-ol.

Computational Chemistry and Theoretical Studies of 4 Bromo 2,2 Dimethyl 2,3 Dihydro 1h Indene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, offering a balance between accuracy and computational cost. It is used to study the electronic structure of many-body systems, such as atoms and molecules.

Geometry optimization is a fundamental DFT calculation that seeks to find the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. For 4-Bromo-2,2-dimethyl-2,3-dihydro-1H-indene, this process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the conformation with the lowest possible energy.

Table 1: Predicted Structural Parameters for this compound from a Hypothetical DFT Calculation

| Parameter | Predicted Value |

| C-Br Bond Length | ~1.90 Å |

| C-C (aromatic) Bond Length | ~1.40 Å |

| C-C (aliphatic) Bond Length | ~1.54 Å |

| C-H Bond Length | ~1.09 Å |

| Dihedral Angle (defining ring puckering) | Variable |

Note: The values in this table are illustrative and represent typical bond lengths that would be expected from such a calculation.

The electronic properties of a molecule are governed by its molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. researchgate.net

For this compound, the HOMO would likely be localized on the electron-rich aromatic ring and the bromine atom, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, would represent the regions most susceptible to nucleophilic attack. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. A smaller HOMO-LUMO gap suggests higher chemical reactivity. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -0.9 |

| HOMO-LUMO Gap | 5.6 |

Note: These energy values are hypothetical and serve to illustrate the expected output of an FMO analysis.

Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. Each calculated vibrational frequency corresponds to a specific mode of atomic motion, such as bond stretching, bending, or twisting.

The predicted vibrational spectrum for this compound would show characteristic peaks corresponding to functional groups present in the molecule. For instance, C-H stretching vibrations in the aromatic ring would appear at different frequencies than those in the aliphatic part of the molecule. The C-Br stretching frequency would also be a distinct feature. By comparing the calculated spectrum with experimental data, one can validate the computational model and assign the observed spectral bands. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis

While DFT calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and changes its conformation. nih.gov

For a molecule like this compound, which has a non-planar five-membered ring, MD simulations can be used to explore its conformational landscape. The puckering of the dihydroindene ring can be analyzed to identify the most populated conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, which is particularly relevant in fields like drug design and materials science. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indene (B144670) Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For indene derivatives, QSAR studies have been employed to predict their potential as therapeutic agents. jddtonline.infoekb.eg

A QSAR model is developed by first calculating a set of molecular descriptors for a series of indene derivatives with known activities. nih.gov These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical equation that correlates these descriptors with the observed biological activity. ekb.eg

Once a statistically robust QSAR model is developed and validated, it can be used to predict the activity of new, untested indene derivatives, including this compound. nih.gov This allows for the virtual screening of large libraries of compounds and the rational design of new molecules with enhanced activity. jddtonline.info For example, a QSAR study on indene N-oxide derivatives as PPARγ agonists achieved a statistically reliable model with good predictive power. jddtonline.info

Analysis of Predicted Spectroscopic Parameters (e.g., NMR chemical shifts, collision cross sections)

Computational methods can also be used to predict various spectroscopic parameters. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly valuable application. By calculating the magnetic shielding of each nucleus in the molecule, it is possible to predict the ¹H and ¹³C NMR spectra. These predicted spectra can be used to aid in the interpretation of experimental data and to confirm the structure of a synthesized compound. psu.eduresearchgate.net For this compound, specific chemical shifts for the aromatic protons, the methylene (B1212753) protons, and the methyl protons can be calculated.

Another parameter that can be predicted is the collision cross section (CCS), which is a measure of the effective area of an ion in the gas phase. CCS values are important in ion mobility-mass spectrometry, a technique used to separate and identify molecules. Theoretical calculations of CCS can aid in the identification of unknown compounds by comparing the calculated value with the experimentally measured one.

Hirshfeld Surface Analysis for Intermolecular Interactions in Dihydroindene Crystals

A comprehensive search for crystallographic and computational chemistry studies specifically detailing the Hirshfeld surface analysis of this compound did not yield specific research findings or data tables for this particular compound. Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice, but it requires crystallographic information files (CIF) from X-ray diffraction studies as a starting point.

While general principles of Hirshfeld analysis can be described, the generation of detailed, scientifically accurate findings, including specific data on interaction percentages and fingerprint plots, is entirely dependent on the availability of experimental crystal structure data for the molecule of interest.

Without published crystal structure data for this compound, a detailed and accurate Hirshfeld surface analysis as requested cannot be provided. The creation of specific data tables and detailed findings would be speculative and not based on established scientific research for this compound.

Derivatization and Analog Synthesis of 4 Bromo 2,2 Dimethyl 2,3 Dihydro 1h Indene

Modification at the Bromine Position via Substitution Reactions

The carbon-bromine bond is the most reactive site for substitution, providing a reliable handle for introducing a wide range of molecular fragments. This is typically achieved through transition metal-catalyzed cross-coupling reactions or, under specific conditions, nucleophilic aromatic substitution.

While classical nucleophilic aromatic substitution (SNAr) typically requires strong electron-withdrawing groups positioned ortho or para to the leaving group, the bromine atom on the 4-bromo-2,2-dimethyl-2,3-dihydro-1H-indene scaffold can be displaced by various nucleophiles, usually with the aid of a metal catalyst. youtube.com These reactions, such as the Buchwald-Hartwig amination (for C-N bond formation) and the Ullmann condensation (for C-O bond formation), are pivotal for installing heteroatomic functionalities.

Simple and efficient palladium-catalyzed procedures have been developed for the cross-coupling of aryl bromides with amines, amides, amino acid esters, and phenols. beilstein-journals.org These methods often employ a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with a specialized phosphine (B1218219) ligand like Xantphos, and a base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) in a suitable solvent like dioxane. beilstein-journals.org The choice of ligand and base is crucial for achieving high yields and can be tailored to the specific nucleophile being used. beilstein-journals.org

Table 1: Examples of Catalytic Nucleophilic Substitution Reactions on Aryl Bromides

| Nucleophile Type | Reagent Example | Catalyst System | Product Type |

|---|---|---|---|

| Primary Amine | Benzylamine | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | Secondary Arylamine |

| Amide | Benzamide | Pd(OAc)₂ / Xantphos / Cs₂CO₃ | N-Aryl Amide |

| Phenol | Phenol | Pd(OAc)₂ / Xantphos / K₂CO₃ | Diaryl Ether |

| Amino Acid Ester | Glycine ethyl ester | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | N-Aryl Amino Acid Ester |

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing new carbon-carbon bonds at the bromine position. The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is particularly prominent due to its mild reaction conditions, low toxicity of reagents, and broad functional group tolerance. nih.govwikipedia.org This reaction has been widely adopted for synthesizing polyolefins, styrenes, and substituted biphenyls. wikipedia.org

The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the organoboron reagent to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. libretexts.org The reaction requires a base to activate the organoboron species. organic-chemistry.org

A variety of boronic acids and their corresponding esters can be coupled with this compound to afford biaryl structures, vinyl-substituted indenes, or alkyl-substituted indenes. Other important cross-coupling reactions include the Stille coupling (using organotin reagents), Heck coupling (with alkenes), and Sonogashira coupling (with terminal alkynes), each providing access to different classes of derivatives.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst/Ligand Example | Product Class |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | Biaryl |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / P(o-tolyl)₃ | Stilbene derivative |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Arylalkyne |

| Stille | Organostannane | Pd(PPh₃)₄ | Biaryl, vinylarene |

Introduction of New Functional Groups to the Dihydroindene Core

Beyond modifying the bromine position, new functional groups can be introduced directly onto the dihydroindene scaffold, either on the aromatic ring or at the aliphatic positions.

The aromatic ring of the dihydroindene system can undergo electrophilic aromatic substitution, such as nitration or Friedel-Crafts acylation. The regiochemical outcome of these reactions is dictated by the directing effects of the existing substituents: the fused alkyl ring and the bromine atom. The alkyl portion is an activating, ortho-, para-directing group, while the bromine atom is a deactivating, yet also ortho-, para-directing group.

Given the structure of this compound, the positions available for substitution are C5, C6, and C7. The directing influence of the alkyl framework favors substitution at positions 5 and 7. The bromine at C4 directs incoming electrophiles to positions C5 and C7 (ortho and para positions relative to the alkyl group, but ortho and meta to the bromine). The combined effect typically leads to substitution at the C5 or C7 position. For instance, nitration with nitric acid and sulfuric acid would be expected to yield a mixture of 4-bromo-2,2-dimethyl-5-nitro-2,3-dihydro-1H-indene and 4-bromo-2,2-dimethyl-7-nitro-2,3-dihydro-1H-indene. youtube.com Similarly, Friedel-Crafts acylation with an acyl chloride and a Lewis acid like aluminum trichloride (B1173362) would introduce an acyl group at one of these positions. pitt.edu

Direct functionalization of the C(sp³)–H bonds at the gem-dimethyl position is synthetically challenging due to their inherent low reactivity. researchgate.net However, the gem-dimethyl motif is a valuable structural feature in medicinal chemistry, as it can enhance binding affinity, improve metabolic stability, and favorably restrict molecular conformation. nih.gov

Advanced synthetic methods, often involving radical-based processes or transition-metal-catalyzed C-H activation, are generally required to modify such unactivated positions. purdue.edu While specific examples for this compound are not widely reported, strategies developed for other molecules containing gem-dimethyl groups could be adapted. These might include radical halogenation under harsh conditions or directed C-H functionalization, although the latter would require the prior installation of a directing group on the molecule. nih.gov

Synthesis of Novel Ring-Fused Systems Incorporating the Dihydroindene Moiety

The this compound scaffold can serve as a building block for the construction of more complex, polycyclic architectures. rsc.org A common strategy involves a two-step sequence where a cross-coupling reaction is first used to install a side chain at the bromine position, which then participates in an intramolecular cyclization reaction to form a new ring. researchgate.net

For example, a Suzuki-Miyaura coupling could be performed with a boronic acid that contains a reactive handle, such as 2-formylphenylboronic acid. The resulting aldehyde-substituted biaryl could then undergo an intramolecular reaction, like a Friedel-Crafts-type cyclization or a condensation, to form a new six- or seven-membered ring fused to the original dihydroindene core. nih.gov This "cut-and-sew" approach allows for the modular and efficient assembly of complex fused systems from readily available starting materials. nih.gov Such strategies are valuable for creating novel molecular scaffolds for applications in drug discovery and materials science. rsc.org

Stereochemical Variations and Diastereomer Synthesis of this compound

The inherent structure of this compound, featuring a gem-dimethyl group at the C2 position, renders this position achiral. Consequently, the parent compound does not possess any stereocenters. The exploration of stereochemical variations and the synthesis of diastereomers necessitate the introduction of at least one chiral center elsewhere in the molecule. The most synthetically accessible position for the introduction of chirality is the C1 position.

A common and effective strategy to introduce a chiral center at the C1 position of the indane framework is through the asymmetric reduction of the corresponding ketone precursor, 4-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one. This approach allows for the formation of chiral alcohols, (R)- and (S)-4-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol. The presence of this newly formed stereocenter then allows for the potential synthesis of diastereomers if another chiral center is introduced into the molecule.

Synthesis of the Prochiral Ketone Precursor: 4-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one

The synthesis of the key prochiral intermediate, 4-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one, is not explicitly detailed in the current body of scientific literature. However, a viable synthetic route can be proposed based on established methodologies for the synthesis of related indanones. The synthesis would likely commence with the commercially available 4-bromo-1-indanone (B57769).

The critical step in this proposed synthesis is the introduction of the gem-dimethyl group at the C2 position. This can be achieved through a methylation reaction. Typically, the α-carbon to a ketone can be alkylated by treatment with a strong base to form an enolate, followed by reaction with an alkyl halide. To achieve dimethylation, this process would be performed sequentially.

A plausible reaction scheme is as follows:

Monomethylation: 4-bromo-1-indanone is treated with a suitable base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), to generate the corresponding enolate. This enolate is then reacted with a methylating agent, for instance, methyl iodide (CH₃I), to yield 4-bromo-2-methyl-1-indanone.

Second Methylation: The resulting 4-bromo-2-methyl-1-indanone is subjected to a second round of alkylation under similar conditions to introduce the second methyl group at the C2 position, affording the target precursor, 4-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one.

It is crucial to control the reaction conditions to favor C-alkylation over O-alkylation and to ensure complete dimethylation.

Asymmetric Reduction of 4-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one

With the prochiral ketone in hand, the introduction of a stereocenter at the C1 position can be accomplished through asymmetric reduction. Several well-established methods for the enantioselective reduction of ketones can be applied.

Catalytic Asymmetric Hydrogenation:

One of the most efficient methods for the asymmetric reduction of ketones is catalytic hydrogenation using a chiral catalyst. Chiral ruthenium or rhodium complexes with ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are often employed for this purpose. The choice of catalyst and reaction conditions can influence the stereochemical outcome, allowing for the selective synthesis of either the (R)- or (S)-enantiomer of 4-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol.

Chiral Reducing Agents:

Alternatively, stoichiometric chiral reducing agents can be utilized. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst with a borane (B79455) source, is a powerful tool for the enantioselective reduction of prochiral ketones. The stereochemistry of the resulting alcohol is dictated by the chirality of the oxazaborolidine catalyst used.

The general reaction for the asymmetric reduction is depicted below:

Figure 1: Asymmetric reduction of 4-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one to its corresponding chiral alcohols.

The successful application of these methods would yield enantiomerically enriched (R)- and (S)-4-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol. The enantiomeric excess (ee) of the product is a critical measure of the stereoselectivity of the reduction.

Synthesis of Diastereomers

Once a single enantiomer of 4-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol is obtained, it can serve as a chiral starting material for the synthesis of diastereomers. This is achieved by introducing a second stereocenter into the molecule. For instance, further derivatization of the alcohol or modification of other parts of the molecule could create a second chiral center.

Consider a hypothetical reaction where a substituent is introduced at the C3 position of (1R)-4-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol. If this substitution creates a new stereocenter at C3, the resulting product will be a pair of diastereomers: (1R, 3R) and (1R, 3S). The relative stereochemistry of these diastereomers would be influenced by the existing stereocenter at C1, a phenomenon known as diastereoselective synthesis. The directing effect of the C1 hydroxyl group (or a derivative thereof) would likely favor the formation of one diastereomer over the other.

The separation of these diastereomers can often be achieved by standard chromatographic techniques, such as column chromatography, due to their different physical properties.

The table below summarizes the potential stereoisomers that could be synthesized from this compound through the introduction of a hydroxyl group at C1.

| Compound Name | Stereochemistry |

| (R)-4-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol | R at C1 |

| (S)-4-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol | S at C1 |

Further derivatization to introduce a second stereocenter would expand the range of possible diastereomers. The stereochemical variations and the synthesis of diastereomers of this compound are thus contingent on the successful introduction and manipulation of stereocenters within the indane core, with the asymmetric reduction of a key ketone precursor being the most direct and viable strategy.

Advanced Applications in Organic Synthesis and Materials Science Research

Role as a Synthetic Intermediate for Complex Molecules

The utility of 4-Bromo-2,2-dimethyl-2,3-dihydro-1H-indene as a synthetic intermediate is primarily derived from the presence of the bromo substituent. This halogen acts as a versatile chemical handle, allowing for the introduction of various functional groups through well-established coupling reactions. This capability is fundamental to its role in constructing more elaborate molecules for diverse applications.

Strategically substituted indene (B144670) derivatives are critical components in the synthesis of high-performance catalysts and advanced materials. researchgate.net The 4-bromo group on the indene skeleton is an ideal starting point for creating these specialized derivatives. It serves as a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Murahashi protocols. acs.org These reactions efficiently form new carbon-carbon bonds, enabling the attachment of aryl, alkyl, and other organic moieties to the 4-position of the indene ring.

For instance, the Suzuki coupling of a 4-bromo-indanone derivative with various arylboronic acids has been demonstrated as a highly efficient, ligand-free method to produce a range of 4-aryl-substituted indanones. researchgate.netsemanticscholar.org These intermediates can then be readily converted into the corresponding 4-aryl-substituted indenes. researchgate.netsemanticscholar.org This strategic functionalization is crucial for tailoring the electronic and steric properties of the final molecule, which is particularly important in the field of catalysis. acs.org

Table 1: Key Synthetic Transformations of Bromo-Indene Derivatives

| Precursor | Reaction Type | Reagent Example | Product Type | Application |

|---|---|---|---|---|

| 4-Bromo-indene derivative | Suzuki-Miyaura Coupling | Arylboronic Acid | 4-Aryl-indene derivative | Metallocene Catalyst Ligand |

| 4-Bromo-indene derivative | Negishi Coupling | Organozinc Reagent | 4-Alkyl/Aryl-indene derivative | Ligand Synthesis |

The indene framework and its derivatives are recognized scaffolds in the development of biologically active compounds and functional dyes. Bromo-indenes and related bromo-indanones are valuable intermediates for creating molecules used in the agrochemical and pharmaceutical industries. researchgate.net The reactivity of the carbon-bromine bond allows for its conversion into other functional groups, which is a key step in building the complex structures required for biological activity or specific photophysical properties. For example, related bromo-indene compounds can be used as raw materials in the preparation of fluorescent dyes. The synthesis of various functionalized indene derivatives, which may have potential applications as light-emitting materials, often begins with halogenated precursors. researchgate.net

Utility in Metallocene Catalysis for Polymerization

Perhaps the most significant application of indene derivatives synthesized from 4-bromo precursors is in the field of metallocene catalysis. These "single-site" catalysts have revolutionized the polymer industry by enabling precise control over polymer microstructure.

Substituted indene derivatives are essential ligands for creating high-efficiency metallocene catalysts used in olefin polymerization. researchgate.net Specifically, aryl-substituted indenes, which can be synthesized from 4-bromo-indene precursors, are used to form advanced ansa-zirconocene complexes. acs.org A landmark example is the racemic dimethylsilyl-bridged bis(2-methyl-4-phenylindenyl)zirconium dichloride catalyst, which is renowned for its high activity and stereoselectivity in producing isotactic polypropylene (iPP) with desirable properties like high molecular weight and a high melting point. semanticscholar.org The synthesis of the necessary 4-phenylindenyl ligand relies on introducing the phenyl group via a cross-coupling reaction at the 4-position, for which a 4-bromo-indene is a key starting material. researchgate.netsemanticscholar.org

The substituents on the indenyl ligand play a critical role in determining the performance of the metallocene catalyst. By starting with a 4-bromo-indene derivative, a wide variety of substituents can be introduced at a strategic position, allowing for fine-tuning of the catalyst's behavior. The electronic and steric effects of these substituents directly influence the catalyst's activity and the properties of the resulting polymer. ripi.irmdpi.com

For example, the size and nature of the group at the 4-position (introduced via the bromo-precursor) can affect the geometry of the active site, influencing monomer coordination and insertion rates. This control allows for the precise modification of key polymer characteristics, including:

Molecular Weight: Larger or more electron-withdrawing substituents can influence chain propagation and termination rates, thereby affecting the polymer's molecular weight. mdpi.com

Isotacticity: In propylene polymerization, the substitution pattern on the indene ligand is a primary determinant of the stereochemical control, which dictates the tacticity of the polypropylene. semanticscholar.org

Comonomer Incorporation: The ligand structure impacts the catalyst's ability to incorporate comonomers, such as other olefins, into the polymer chain. mdpi.com

Table 2: Influence of Indene Substituents on Catalyst Properties

| Substituent Property | Effect on Catalyst | Impact on Polymer |

|---|---|---|

| Steric Bulk | Modifies the geometry of the active site | Affects stereoselectivity (tacticity) and molecular weight |

| Electronic Nature | Alters the electrophilicity of the metal center | Influences catalytic activity and comonomer incorporation |

Potential in Advanced Materials Development (e.g., Solar Cells, Photopolymerization)

Beyond catalysis, the functionalization of the this compound core opens avenues for the development of novel organic materials. Multi-brominated indenes have been shown to be versatile building blocks for molecules with interesting photophysical properties. researchgate.net By extension, targeted derivatization of the 4-bromo position could lead to new materials for applications in organic electronics and photonics.

The ability to introduce conjugated aryl or heterocyclic groups via cross-coupling reactions could be used to create novel chromophores or semiconductors. Such materials might find use in:

Organic Solar Cells (OSCs): As components of donor or acceptor materials where tailored electronic properties are essential.

Organic Light-Emitting Diodes (OLEDs): As host or emissive materials, where specific photoluminescence characteristics are required. researchgate.net

Photopolymerization: As part of photoinitiator systems or as functional monomers where specific light-absorbing properties are needed.

The synthesis of dialkylmethylene-bridged oligo(phenylenevinylene)s, which exhibit attractive photophysical properties, from multi-brominated indene and indacene derivatives highlights the potential of this chemical platform for creating advanced functional materials. researchgate.net

The performed searches aimed to identify detailed research findings, including synthetic methodologies and characterization data, for derivatives of this specific compound in non-biological applications. However, the available scientific literature does not appear to contain research that aligns with the precise scope of the requested article.

General searches on the broader 2,2-dimethyl-2,3-dihydro-1H-indene scaffold indicate its utility as a versatile building block in various areas of chemical research. Derivatization strategies often focus on functionalizing the aromatic ring or the benzylic positions to modulate the physicochemical properties for applications in medicinal chemistry and materials science. Standard synthetic transformations such as halogenation, nitration, acylation, and subsequent modifications are commonly employed on indane frameworks. However, specific examples detailing the synthesis of novel scaffolds from this compound for the purpose of non-biological SAR studies, along with the detailed research findings and data tables as requested, are not available in the public domain based on the conducted searches.

Therefore, it is not possible to generate the requested article section with the required level of scientific detail and adherence to the specified content inclusions.

Conclusion and Future Research Directions

Summary of Key Synthetic and Characterization Advances for 4-Bromo-2,2-dimethyl-2,3-dihydro-1H-indene

Direct research on the synthesis and characterization of this compound is not extensively documented in peer-reviewed literature. However, its chemical identity is established, and it is available commercially. The key characterization data points are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1487188-84-0 |

| Molecular Formula | C₁₁H₁₃Br |

| Molecular Weight | 225.12 g/mol |

| IUPAC Name | 4-bromo-2,2-dimethyl-1,3-dihydroindene |

| InChI Key | QVMDSCJJUXFOHN-UHFFFAOYSA-N |

| XLogP3 | 4.1 |

This data is compiled from chemical supplier databases. chembeez.com

Advances in the synthesis of similarly structured brominated dihydroindenes provide a foundational understanding for producing the target compound. For instance, the bromination of 5,7-dimethoxy-2,3-dihydro-1H-inden-1-one using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) demonstrates a viable method for introducing a bromine atom onto the aromatic ring of a dihydroindene core. nih.gov This electrophilic aromatic substitution is a key reaction for creating such compounds. nih.gov Spectroscopic characterization methods are crucial for structure elucidation. For related brominated dihydroindenones, techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) have been successfully employed to confirm the molecular structure. nih.gov

Emerging Trends in Brominated Dihydroindene Chemistry

The chemistry of brominated dihydroindenes is evolving, with several key trends emerging. One of the most significant is their use as versatile intermediates in cross-coupling reactions. The bromine atom serves as an excellent leaving group for palladium-catalyzed reactions like the Suzuki coupling. This allows for the efficient formation of carbon-carbon bonds, enabling the synthesis of various 4-aryl-substituted indene (B144670) derivatives. semanticscholar.org These aryl-substituted indenes are precursors to high-efficiency metallocene catalysts used in olefin polymerization. semanticscholar.org

Another emerging trend is the strategic use of bromination to functionalize complex molecular cores for medicinal chemistry applications. For example, bromination is an initial step in modifying dihydroindenone scaffolds to develop new kinase inhibitors. nih.gov The bromine atom provides a handle for introducing further diversity into the molecule to optimize its biological activity.

Furthermore, there is a growing interest in developing more environmentally friendly and selective bromination methods. This includes the use of novel brominating agents and catalytic systems to improve reaction efficiency and reduce waste. nih.gov

Unexplored Synthetic Pathways and Functionalization Strategies

While electrophilic bromination of a pre-formed 2,2-dimethyl-2,3-dihydro-1H-indene core is a likely synthetic route, other pathways remain unexplored. These could include:

Cyclization of Brominated Precursors: A multi-step synthesis starting from a brominated aromatic compound, followed by the construction of the five-membered ring, could offer an alternative approach. For example, synthetic routes to 4-bromo-2,3-dihydro-1H-inden-1-ol have been developed from 2-bromobenzyl bromide. chemicalbook.com

Metal-Catalyzed Cycloisomerization: Modern synthetic methods, such as the cycloisomerization of ortho-alkynylstyrenes, could be adapted to create the indene skeleton. acs.org If a suitably brominated starting material is used, this could provide a direct entry to the target compound.

The functionalization of this compound is also a rich area for future exploration. Beyond the Suzuki reaction, a variety of other cross-coupling reactions could be employed:

Table 2: Potential Functionalization Reactions

| Reaction Type | Reagents | Potential Product |

|---|---|---|

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | 4-Alkynyl-2,2-dimethyl-2,3-dihydro-1H-indene |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | 4-Amino-2,2-dimethyl-2,3-dihydro-1H-indene |

| Heck Coupling | Alkene, Pd catalyst | 4-Alkenyl-2,2-dimethyl-2,3-dihydro-1H-indene |

| Stille Coupling | Organostannane, Pd catalyst | 4-Aryl/Vinyl-2,2-dimethyl-2,3-dihydro-1H-indene |

These reactions would significantly expand the range of accessible derivatives, each with potentially unique properties and applications.

Frontiers in Theoretical and Computational Studies of Dihydroindene Systems

Computational chemistry offers powerful tools to investigate dihydroindene systems. Density Functional Theory (DFT) is a key method for studying the electronic structure, stability, and reactivity of these molecules. For instance, DFT has been used to investigate the stereoisomers of brominated and epoxidized derivatives of tetrahydroindene, revealing their most stable configurations and identifying reactive sites through molecular electrostatic potential maps. nih.gov

For this compound, computational studies could provide insights into:

Reaction Mechanisms: Modeling the transition states and intermediates of bromination and subsequent functionalization reactions could help optimize reaction conditions and predict regioselectivity.

Spectroscopic Properties: Calculation of NMR chemical shifts and other spectroscopic data can aid in the characterization of new derivatives.

Electronic Properties: Understanding the impact of the bromo- and dimethyl-substituents on the electronic structure of the indene core is crucial for designing molecules for materials science applications, such as organic semiconductors.

These theoretical studies can guide experimental work, saving time and resources by predicting the most promising avenues for synthesis and application.

Future Directions for Application in Advanced Organic Synthesis and Materials Science

The future applications of this compound and its derivatives are promising and span several fields.

Advanced Organic Synthesis: As a building block, this compound offers a rigid scaffold with a defined substitution pattern. Its derivatives could be used in the total synthesis of complex natural products or as ligands for asymmetric catalysis. Brominated organic compounds are pivotal in organic synthesis due to their versatility in forming new bonds. researchgate.netnih.gov

Materials Science: Indene-containing molecules are of significant interest in materials science. acs.org The ability to functionalize the 4-position of the indene core via the bromo-substituent could lead to the development of novel polymers and organic electronic materials. For example, incorporating this unit into conjugated polymers could modulate their optical and electronic properties for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Medicinal Chemistry: The indane scaffold is present in various biologically active molecules. nih.gov The 2,2-dimethyl substitution pattern provides steric bulk that can influence how a molecule interacts with biological targets. By using the bromo-functionality to attach pharmacophoric groups, novel therapeutic agents could be developed.

Q & A

Q. What are the common synthetic routes for preparing 4-Bromo-2,2-dimethyl-2,3-dihydro-1H-indene, and how can reaction conditions be optimized for yield and purity?

-

Methodological Answer : The compound is typically synthesized via bromination of a precursor such as 2,2-dimethyl-2,3-dihydro-1H-indene. A common approach involves radical bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in solvents like dichloromethane or acetonitrile under controlled temperatures (0–25°C). For example, CuBr₂ and 2,2′-bipyridine in acetonitrile can catalyze bromination at the 4-position . Industrial methods may employ continuous flow reactors to optimize reaction time and yield . Purification via silica gel chromatography (eluting with ethyl acetate/hexane gradients) ensures high purity .

-

Key Optimization Parameters :

| Parameter | Optimal Range/Reagents | Impact on Yield/Purity |

|---|---|---|

| Brominating Agent | NBS or Br₂ | Higher selectivity with NBS |

| Solvent | CH₃CN or CH₂Cl₂ | Polar solvents favor kinetics |

| Catalyst | CuBr₂ + bipyridine (0.05 eq) | Reduces side reactions |

| Temperature | 0–25°C | Prevents thermal degradation |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming substitution patterns. For example, the bromine atom at the 4-position deshields adjacent protons, producing distinct splitting patterns in ¹H NMR .

- X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) enables precise determination of molecular geometry and crystal packing. High-resolution data collection (e.g., synchrotron sources) improves accuracy, particularly for resolving steric effects from dimethyl groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (C₁₁H₁₃Br) and isotopic patterns from bromine .

Q. What types of substitution reactions are feasible with this compound, and what are the ideal conditions?

- Methodological Answer : The bromine atom undergoes nucleophilic substitution (SN₂/SN₁) with reagents like amines, thiols, or azides. For example:

- Amine Substitution : React with methylamine in ethanol at 60°C for 12–24 hours, using K₂CO₃ as a base to deprotonate intermediates .

- Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ catalyst, aryl boronic acids, and K₂CO₃ in toluene/water (3:1) at 80°C to form biaryl derivatives .

- Azide Replacement : NaN₃ in DMF at 100°C introduces azide groups for click chemistry applications .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity and electronic properties of this compound in substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack. For example:

- Charge Distribution : The bromine atom’s electronegativity creates a partial positive charge at C4, favoring nucleophilic attack .

- Transition State Analysis : Simulate SN₂ pathways to identify steric hindrance from dimethyl groups, which may slow kinetics .

- Solvent Effects : Polarizable Continuum Models (PCM) assess solvent polarity’s impact on reaction barriers .

Q. What strategies resolve contradictions in reaction outcomes during cross-coupling reactions involving this compound?

- Methodological Answer : Inconsistent yields in Suzuki couplings often arise from catalyst poisoning or steric hindrance. Mitigation strategies include:

- Catalyst Screening : Test Pd(OAc)₂, PdCl₂(dppf), or XPhos Pd G3 to identify optimal activity .

- Additives : Add TBAB (tetrabutylammonium bromide) to stabilize Pd intermediates in polar solvents .

- Kinetic Studies : Use in-situ IR or HPLC to monitor reaction progress and identify side products .

Q. How does the steric profile of this compound influence its application in drug design?

- Methodological Answer : The dimethyl groups at C2 induce steric bulk, affecting binding to biological targets. For example:

- Molecular Docking : Compare binding affinities of the compound and non-methylated analogs to enzyme active sites (e.g., kinase inhibitors) .

- Pharmacokinetics : LogP calculations (via XLogP3) predict enhanced lipophilicity, improving blood-brain barrier penetration .

- Metabolic Stability : In vitro assays (e.g., liver microsomes) assess oxidative degradation pathways influenced by steric protection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.